5-Methyl-1-((2-nitrobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-((2-nitrobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 2-nitrobenzyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-((2-nitrobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline undergoes various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction of Nitro Group: Formation of 5-Methyl-1-((2-aminobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline.
Substitution of Thiol Group: Formation of various substituted triazoloquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-((2-nitrobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Methyl-1-((2-nitrobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects . The triazoloquinoline core structure is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo(4,3-a)quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
5-Methyl-1-((2-nitrobenzyl)thio)(1,2,4)triazolo(4,3-A)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzylthio group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-methyl-1-[(2-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-17-19-20-18(21(17)16-9-5-3-7-14(12)16)25-11-13-6-2-4-8-15(13)22(23)24/h2-10H,11H2,1H3 |
InChI Key |
YMCLAGFDQLQXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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